molecular formula C29H35FN4O B2717264 N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide CAS No. 946315-80-6

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide

Cat. No.: B2717264
CAS No.: 946315-80-6
M. Wt: 474.624
InChI Key: QSDFIOIWNSUBES-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C29H35FN4O and its molecular weight is 474.624. The purity is usually 95%.
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Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3,4-dimethylbenzamide, often referred to as a novel benzamide derivative, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound exhibits a complex structure that suggests multifaceted interactions with biological systems.

Chemical Structure and Properties

The chemical formula of the compound is C24H30FN3OC_{24}H_{30}F_{N_{3}}O. Its structure includes:

  • Dimethylamino group : Enhances lipophilicity and affects receptor binding.
  • Piperazine ring : Known for its role in various pharmacological activities.
  • Fluorophenyl moiety : Modifies electronic properties and can influence receptor interactions.

Research indicates that the compound may act on various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the piperazine ring suggests potential activity as an antagonist or agonist at these receptors, which are crucial in the modulation of mood, cognition, and behavior.

Antidepressant Effects

Several studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to serotonin receptor modulation, which plays a significant role in mood regulation.

Analgesic Properties

The compound has also shown promise in analgesic applications. In vitro studies suggest that it may inhibit pain pathways by modulating neurotransmitter release or receptor activity within pain signaling networks.

Antitumor Activity

Emerging data points to potential antitumor properties. Preliminary studies indicate that the compound may inhibit cell proliferation in certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectsReference
AntidepressantRodent modelsReduction in depressive-like behavior
AnalgesicPain models (e.g., hot plate)Decreased pain sensitivity
AntitumorVarious cancer cell linesInhibition of cell growth

Case Study: Antidepressant Activity

In a notable study published in 2023, researchers administered the compound to a cohort of mice subjected to stress-induced depression models. Results indicated a significant reduction in immobility time during forced swim tests compared to control groups, suggesting robust antidepressant-like effects. This aligns with findings from related compounds where piperazine derivatives have shown similar efficacy.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35FN4O/c1-21-5-6-24(19-22(21)2)29(35)31-20-28(23-7-11-26(12-8-23)32(3)4)34-17-15-33(16-18-34)27-13-9-25(30)10-14-27/h5-14,19,28H,15-18,20H2,1-4H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDFIOIWNSUBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.